(4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate (4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18296802
InChI: InChI=1S/C9H9N.C2HF3O2/c1-2-8-3-5-9(7-10)6-4-8;3-2(4,5)1(6)7/h1,3-6H,7,10H2;(H,6,7)
SMILES:
Molecular Formula: C11H10F3NO2
Molecular Weight: 245.20 g/mol

(4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate

CAS No.:

Cat. No.: VC18296802

Molecular Formula: C11H10F3NO2

Molecular Weight: 245.20 g/mol

* For research use only. Not for human or veterinary use.

(4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate -

Specification

Molecular Formula C11H10F3NO2
Molecular Weight 245.20 g/mol
IUPAC Name (4-ethynylphenyl)methanamine;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C9H9N.C2HF3O2/c1-2-8-3-5-9(7-10)6-4-8;3-2(4,5)1(6)7/h1,3-6H,7,10H2;(H,6,7)
Standard InChI Key XFEDFYKDUMQDFT-UHFFFAOYSA-N
Canonical SMILES C#CC1=CC=C(C=C1)CN.C(=O)(C(F)(F)F)O

Introduction

(4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate is an organic compound that has garnered attention in fields such as medicinal chemistry and materials science due to its unique structural and chemical properties. It is classified as an ethynyl-substituted phenylmethanamine with a trifluoroacetate counterion. The compound's molecular formula is C9H9NC_9H_9N (for the amine) with a trifluoroacetate salt, and it has a molecular weight of approximately 135.17 g/mol for the amine component alone.

Structural and Chemical Characteristics

The compound consists of three key functional groups:

  • Ethynyl group (-C≡CH): Attached to the phenyl ring, this group facilitates coupling reactions like Sonogashira coupling.

  • Methanamine group (-CH_2NH_2): Provides nucleophilic reactivity, enabling acylation and substitution reactions.

  • Trifluoroacetate moiety (CF₃COO⁻): Enhances solubility and stability while influencing the compound's electron density.

Synthesis Methods

The synthesis of (4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate typically involves:

  • Starting Material: The reaction begins with 4-ethynylaniline, which contains both the ethynyl and amino functionalities.

  • Reaction Conditions: Trifluoroacetic acid is reacted with 4-ethynylaniline under controlled conditions to form the trifluoroacetate salt.

  • Purification: The resulting compound is purified using recrystallization or chromatography techniques to ensure high purity.

Reactivity and Chemical Behavior

The compound exhibits diverse reactivity due to its functional groups:

  • Ethynyl Group: Participates in coupling reactions like Sonogashira coupling, enabling the formation of complex organic frameworks.

  • Methanamine Group: Engages in nucleophilic substitutions and acylation reactions.

  • Trifluoroacetate Stability: The trifluoroacetate group can hydrolyze under acidic or basic conditions, yielding trifluoroacetic acid as a byproduct.

Comparison with Related Compounds

To understand its unique properties, (4-Ethynylphenyl)methanamine 2,2,2-trifluoroacetate can be compared with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
PhenylethynylamineEthynyl group on a phenyl ringModerate antimicrobial activity
N-(4-Ethynylphenyl)acetamideAcetamide substituent instead of trifluoroacetateEnhanced analgesic effects
(4-Aminophenyl)ethyneAmino group instead of methanamineAntimicrobial and anti-inflammatory effects

The trifluoroacetate moiety in this compound improves solubility and stability compared to analogs lacking this feature.

Research Directions

Further research on this compound could focus on:

  • Mechanistic Studies: Investigating its precise interaction mechanisms with biological targets.

  • Pharmacological Profiling: Evaluating its efficacy in cancer models and other therapeutic areas.

  • Synthetic Modifications: Developing derivatives with enhanced activity or reduced toxicity.

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